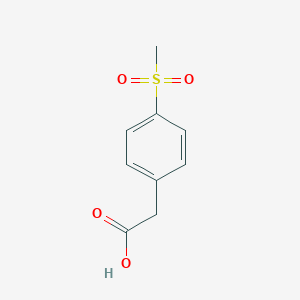

4-(Methylsulfonyl)phenylacetic acid

Vue d'ensemble

Description

Méthodes De Préparation

Willgerodt-Type Reaction Using Morpholine and Sulfur

Reaction Pathway and Mechanism

This one-pot method converts 1-(4-methanesulfonylphenyl)ethanone into the target acid via a modified Willgerodt reaction. Morpholine and sulfur facilitate thioamide formation, followed by alkaline hydrolysis to the carboxylic acid .

Experimental Procedure

1-(4-Methanesulfonylphenyl)ethanone (20 mmol), morpholine (60 mmol), and sulfur (40 mmol) are refluxed at 125°C for 2 hours. A 3N NaOH solution (20 mL) is added, and the mixture is refluxed for an additional 30 minutes. After cooling, the solution is acidified to pH 6, extracting impurities with ethyl acetate. Final acidification to pH 2 yields a white solid, recrystallized from ethanol/water (1:1) .

Yield and Purity

-

Overall Yield : ~90% (estimated from stoichiometric ratios) .

-

Purity : Confirmed by X-ray crystallography and elemental analysis (C: 54.53%, H: 5.82%) .

Advantages and Limitations

-

Advantages : Avoids nitrile intermediates, suitable for acid-sensitive substrates.

-

Limitations : High reaction temperature (125°C) and excess sulfur increase side reactions.

Catalytic Synthesis with Silica-Supported Fluoboric Acid

Reaction Pathway and Mechanism

This method employs HBF₄·SiO₂ as a heterogeneous catalyst to accelerate the Willgerodt reaction between 4-methylsulfonylacetophenone and morpholine. The catalyst enhances reaction kinetics, enabling a two-step yield of 85% .

Experimental Procedure

Step 1: Thioamide Formation

4-Methylsulfonylacetophenone (50 mmol), morpholine (60 mmol), sulfur (60 mmol), and HBF₄·SiO₂ (2.5 mmol) are heated to 75°C for 3 hours. Ethyl acetate is added, and the catalyst is filtered. Solvent removal yields 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethiol (88% yield) .

Step 2: Hydrolysis to Carboxylic Acid

The thioamide (44 mmol) is refluxed with ethanol and 50% NaOH at 80–85°C for 6 hours. After acidification, the product is filtered and dried, yielding 85% overall (mp: 133.3–134.9°C) .

Yield and Purity

-

Catalytic Efficiency : 85% overall yield vs. 52% literature baseline .

-

Purity : 99.3% by HPLC, confirmed via ESI-MS (m/z 427 [2M-H]⁻) .

Advantages and Limitations

-

Advantages : High yield, catalyst reusability, and reduced reaction time.

-

Limitations : Requires catalyst synthesis and controlled pH during hydrolysis.

Comparative Analysis of Synthetic Methodologies

Key Findings :

-

The catalytic method excels in industrial scalability due to its heterogeneous catalyst and reduced side products.

-

Oxidation-hydrolysis offers superior purity but requires hazardous peroxides.

-

Willgerodt-type reactions are less efficient at scale due to high temperatures and sulfur handling.

Industrial Production Considerations

Process Optimization

-

Continuous Flow Reactors : Minimize thermal degradation during nitrile hydrolysis .

-

Catalyst Recycling : HBF₄·SiO₂ can be reused for 5 cycles without significant activity loss .

-

Solvent Selection : Ethanol/water mixtures reduce environmental impact vs. chlorinated solvents .

Cost Analysis

-

Oxidation-Hydrolysis : High cost from hydrogen peroxide and sodium tungstate.

-

Catalytic Method : Lower operational costs due to catalyst reusability and shorter reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Methylsulfonyl)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Sodium tungstate and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Intermediate for Selective COX-2 Inhibitors

4-(Methylsulfonyl)phenylacetic acid serves as a crucial intermediate in the synthesis of heterocyclic diaryl compounds, which are selective inhibitors of cyclooxygenase-2 (COX-2). This selectivity is essential for developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects associated with non-selective COX inhibitors .

Synthesis of Etoricoxib

Etoricoxib, a COX-2 selective inhibitor used in treating various inflammatory conditions such as rheumatoid arthritis and osteoarthritis, is synthesized using this compound as a key raw material. This compound enhances the efficacy of Etoricoxib while reducing adverse effects related to traditional NSAIDs .

Development of Novel Anti-inflammatory Agents

Research has demonstrated that incorporating 4-(methylsulfonyl)aniline into existing NSAIDs like naproxen and diclofenac can enhance their anti-inflammatory properties while maintaining selectivity for COX-2. In vivo studies showed significant reductions in inflammation compared to control groups, suggesting potential for improved therapeutic profiles .

Synthesis of Hydroxyfuranones

The compound is also utilized in synthesizing hydroxyfuranones, which exhibit antioxidant and anti-inflammatory activities. The ability to modify and create derivatives from this compound allows for the development of compounds with varied biological activities .

Preparation of Heterocyclic Compounds

The compound is employed in the preparation of various heterocyclic compounds, which are integral to developing pharmaceuticals and agrochemicals. Its role as an intermediate facilitates the creation of complex molecules necessary for advanced chemical applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(4-(Methylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as cyclooxygenase enzymes. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects . Additionally, the compound’s antioxidant properties help in scavenging free radicals and reducing oxidative stress.

Comparaison Avec Des Composés Similaires

Table 1: Comparison of COX-2 Inhibitor Precursors

| Compound | Aromatic Reactant | Melting Point (°C) | Yield (%) | Key Feature |

|---|---|---|---|---|

| 5a | 4-Ethoxybenzene | 188–190 | Not reported | Electron-donating ethoxy group |

| 5b | Anisole | 172–174 | Not reported | Methoxy substituent |

| 5c | Fluorobenzene | 182–185 | Not reported | Electron-withdrawing fluorine |

| 5d | Chlorosulfonylation product | 201–204 | 34 | Sulfamoyl group (-SO₂NH₂) |

| 5e | Brominated derivative | 134–141 | Not reported | Bromine addition |

- Key Insight : Electron-withdrawing groups (e.g., -SO₂CH₃ in 5a–5c ) enhance electrophilicity, facilitating Friedel-Crafts reactions. Lower yields in 5d (34%) highlight challenges in sulfamoyl group introduction .

Thiazole-Phenylacetic Acid Derivatives (2a–2d)

These compounds (Scheme 1, ) feature a thiazole ring fused to the phenylacetic acid backbone. Modifications at R₁ (H/Cl) and R₂ (H/Ph) influence dual antibacterial-COX inhibitory activity.

Table 2: Thiazole Derivatives Comparison

| Compound | R₁ | R₂ | Key Activity |

|---|---|---|---|

| 2a | H | H | Moderate COX-2 inhibition |

| 2b | Cl | H | Enhanced antibacterial activity |

| 2c | H | Ph | Improved solubility due to phenyl group |

| 2d | Cl | Ph | Synergistic Cl/Ph effects on potency |

- Key Insight : Chlorine substituents (2b , 2d ) enhance antibacterial activity, while phenyl groups (2c , 2d ) improve lipophilicity .

Aromatic Substituted Phenylacetic Acids

- 4-(2-Thienyl)phenylacetic Acid (): Features a thienyl group instead of -SO₂CH₃. Synthesized via cross-coupling reactions; confirmed by NMR and IR. Applications: Potential in agrochemicals due to sulfur heterocycle stability .

NSAID-Related Derivatives

- Suprofen (α-Methyl-p-(2-thenoyl)phenylacetic acid): Arylthiophene substituent confers anti-inflammatory activity. Higher molecular weight (C₁₄H₁₂O₃S, 260.31 g/mol) compared to 4-(methylsulfonyl)phenylacetic acid .

Ibuprofen Sodium Salt (α-Methyl-4-(isobutyl)phenylacetic acid):

Reactivity in Decarboxylation Reactions

This compound derivatives exhibit stability under UV-light-induced decarboxylation (). Electron-withdrawing groups (e.g., -SO₂CH₃) stabilize the intermediate, whereas electron-donating groups (e.g., -OCH₃) increase reactivity:

Table 3: Decarboxylation Yields of Substituted Phenylacetic Acids

| Substituent | Yield (%) |

|---|---|

| -H (Unsubstituted) | 59–62 |

| -OCH₃ | 72 |

| -SO₂CH₃ | Not tested (predicted <59%) |

| -N(CH₃)₂ | 17 |

- Key Insight : The methylsulfonyl group likely reduces decarboxylation efficiency due to strong electron-withdrawing effects .

Activité Biologique

4-(Methylsulfonyl)phenylacetic acid (MSPA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and potential anticancer therapies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic applications.

- Chemical Formula : C₉H₁₀O₄S

- Molecular Weight : 214.23 g/mol

- CAS Number : 90536-66-6

MSPA primarily functions as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process. By selectively inhibiting COX-2, MSPA reduces the production of prostaglandins, which are mediators of inflammation and pain. This mechanism is crucial for its anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation, such as arthritis and other inflammatory diseases .

In Vivo Studies

A notable study evaluated the anti-inflammatory effects of MSPA using an egg-white induced edema model in rats. The results indicated that MSPA significantly reduced paw edema compared to control groups. The following table summarizes the findings:

| Time (min) | Control (n = 6) | MSPA (3 mg/kg) | Diclofenac Sodium (3 mg/kg) |

|---|---|---|---|

| 0 | 4.53 ± 0.19 | 4.55 ± 0.11 | 4.50 ± 0.08 |

| 30 | 6.48 ± 0.11 | 6.40 ± 0.11 | 6.38 ± 0.14 |

| 60 | 7.65 ± 0.16 | 6.72 ± 0.12 | 6.65 ± 0.18 |

The data suggest that MSPA exhibits comparable or superior anti-inflammatory effects to diclofenac sodium, particularly at later time intervals .

Anticancer Potential

Research indicates that MSPA may also have anticancer properties through its ability to inhibit COX-2-mediated pathways associated with tumor growth and angiogenesis. In vitro studies have shown that MSPA can reduce cell proliferation in various cancer cell lines by modulating inflammatory pathways .

Case Studies

- Breast Cancer Models : In studies involving breast cancer cell lines, MSPA demonstrated a significant reduction in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

- Colorectal Cancer : Another study highlighted MSPA's effectiveness in reducing tumor size in animal models of colorectal cancer, further supporting its role in cancer therapy through COX-2 inhibition .

Additional Therapeutic Applications

Beyond its anti-inflammatory and anticancer effects, MSPA has been explored for other therapeutic uses:

- Pain Management : Due to its analgesic properties, MSPA may be beneficial in managing pain associated with various conditions, including dysmenorrhea and postoperative pain.

- Osteoporosis Treatment : Preliminary findings suggest that MSPA could help decrease bone loss in postmenopausal women, potentially offering a new avenue for osteoporosis treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(methylsulfonyl)phenylacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : Two primary methods are documented:

- Route 1 : Reacting methyl thiosalicylate with sodium carbonate in dimethyl sulfoxide (DMSO) at room temperature for 30 minutes, followed by a 4-hour reaction period .

- Route 2 : Utilizing the Willgerodt reaction with 4-(methylsulfonyl)acetophenone, yielding off-white crystals (MP: 134–136°C) .

- Key Variables : Solvent choice (DMSO vs. traditional organic solvents), reaction time, and catalyst selection (e.g., sodium carbonate) significantly impact purity and yield.

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Essential characterization includes:

- Melting Point (MP) : 134–136°C (via differential scanning calorimetry) .

- Solubility : Slightly soluble in water; solubility in DMSO and alcohols should be tested using gravimetric or spectroscopic methods .

- Structural Confirmation : NMR (¹H/¹³C) and FT-IR to verify sulfonyl and carboxylic acid functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- GHS Classification : Irritant (skin/eyes); use PPE (gloves, goggles) and work in a fume hood .

- Storage : Desiccate at -20°C to prevent hydrolysis or degradation .

- Emergency Measures : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical methods ensure purity and identity of synthesized this compound?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment .

- LC-MS/MS : Quantify trace impurities and confirm molecular ion peaks ([M-H]⁻ at m/z 213) .

- Elemental Analysis : Validate %C, %H, and %S to confirm stoichiometry .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability of this compound?

- Methodological Answer :

- Catalyst Screening : Compare sodium carbonate with alternatives (e.g., triethylamine) to reduce side reactions .

- Solvent Optimization : Test DMSO against polar aprotic solvents (e.g., DMF) for reaction efficiency .

- Scale-Up Considerations : Pilot studies under reflux conditions to assess thermal stability and byproduct formation .

Q. What structural derivatives of this compound have pharmacological relevance, and how are they synthesized?

- Methodological Answer :

- Etoricoxib : Synthesized via amidation of the carboxylic acid group; evaluate COX-2 inhibition via enzyme-linked immunosorbent assay (ELISA) .

- Tesaglitazar : Incorporate the compound as a sulfonyl intermediate; optimize coupling reactions using carbodiimide catalysts .

- Biological Testing : Use in vitro models (e.g., HepG2 cells) to assess metabolic stability and cytotoxicity .

Q. How do discrepancies in reported solubility and stability data arise, and how can they be resolved experimentally?

- Methodological Answer :

- Controlled Studies : Replicate solubility tests (water, DMSO) under standardized conditions (25°C, inert atmosphere) .

- Accelerated Stability Testing : Expose samples to heat (40°C) and humidity (75% RH) for 4 weeks; monitor degradation via HPLC .

- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability in industrial vs. lab-scale syntheses .

Q. What advanced spectroscopic or computational methods elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding affinities with COX-2 or PPAR-γ receptors .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with immobilized enzyme targets .

- Metabolite Profiling : Incubate with liver microsomes and analyze via high-resolution mass spectrometry (HRMS) .

Q. What strategies mitigate batch-to-batch variability in industrial-scale production of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FT-IR for real-time monitoring of reaction progress .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity using design-of-experiments (DoE) .

- Comparative Analysis : Benchmark against pharmacopeial standards (e.g., USP) for impurity thresholds .

Propriétés

IUPAC Name |

2-(4-methylsulfonylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGWOSYNRVOQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341331 | |

| Record name | 4-(Methylsulfonyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90536-66-6 | |

| Record name | 4-(Methylsulfonyl)phenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90536-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mesylphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090536666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylsulfonyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-MESYLPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C39I2W89XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.